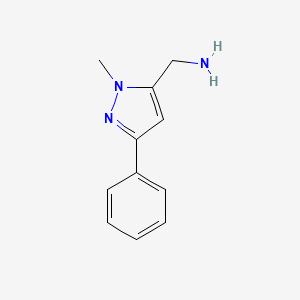

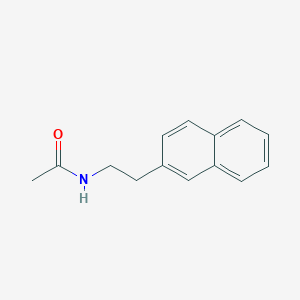

(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine

Descripción general

Descripción

(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine, also known as MPP, is a synthetic pyrazolone compound that has been widely studied for its potential therapeutic applications. MPP has been found to possess a variety of biochemical and physiological effects, and has been used in scientific research and laboratory experiments.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine Applications

(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine: is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Drug Intermediate Synthesis

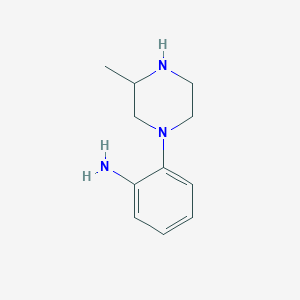

This compound serves as an intermediate in the synthesis of various drugs. It is particularly noted for its role in the production of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine , which is used in the preparation of nitrogen-containing heterocyclic compounds . The synthesis process avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.

Antioxidant and Anticancer Activities

Researchers have synthesized derivatives of this compound to evaluate their antioxidant and anticancer activities . These derivatives have shown promise in scavenging free radicals and exhibiting cytotoxic properties against certain cancer cell lines, such as colorectal RKO carcinoma cells.

Antidiabetic Agent Development

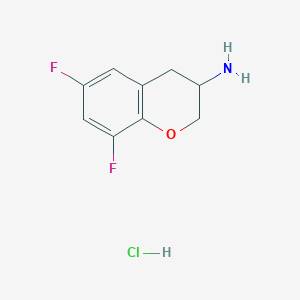

The compound is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors, which have potential applications as antidiabetic agents .

Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of this compound have been used to study the formation of planar stacking columns in supramolecular structures . This research helps understand how small structural changes can affect the overall supramolecular environment.

Antileishmanial and Antimalarial Research

Some hydrazine-coupled pyrazole derivatives, which include this compound as part of their structure, have been evaluated for their antileishmanial and antimalarial properties. Molecular docking studies have justified the potent in vitro activity of these compounds, indicating their potential in treating these diseases .

Pharmaceutical Chemistry

The compound’s role in pharmaceutical chemistry is significant, especially as an important intermediate in the synthesis of teneligliptin, a drug used for the treatment of type 2 diabetes .

Mecanismo De Acción

Target of Action

The primary target of (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function . This interaction may lead to changes in the biochemical pathways regulated by the enzyme .

Biochemical Pathways

Given its target, it is likely to influence pathways regulated by the tyrosine-protein phosphatase non-receptor type 1 .

Pharmacokinetics

It is known that the compound has a melting point of 107-108°c and a boiling point of 429°c . It is slightly soluble in DMSO and methanol .

Result of Action

It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Propiedades

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVNJYHSYZUYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602560 | |

| Record name | 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine | |

CAS RN |

876728-39-1 | |

| Record name | 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

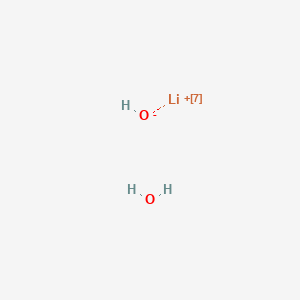

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B1629259.png)

![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)